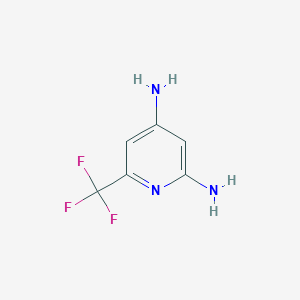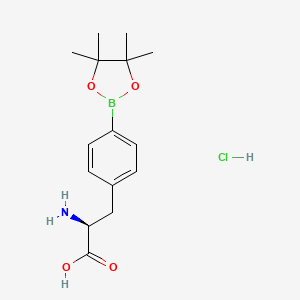
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide
Vue d'ensemble
Description
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is a research chemical with the CAS number 1629584-89-9 . It has a molecular formula of C14H20N4O and a molecular weight of 260.33 g/mol . The compound is used for a variety of research applications .
Molecular Structure Analysis
The molecular structure of N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide consists of a piperazine ring attached to a phenyl ring, which is further connected to an acrylamide group . The Smiles notation for the compound is CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C .Physical And Chemical Properties Analysis
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide has a molecular weight of 260.33 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
This compound has been studied for its potential in creating novel Mannich bases with significant antibacterial and antifungal properties. The synthesis involves the reaction of the compound with aldehydes or ketones and ammonia or primary or secondary amines, leading to β-aminocarbonyl compounds, which are known for their pharmacological activities .
Anti-inflammatory Applications
A derivative of this compound has shown promising anti-inflammatory effects. In a study, it reduced oedema formation and cell migration, decreased myeloperoxidase enzyme activity, and lowered levels of pro-inflammatory cytokines IL-1β and TNF-α in animal models .
Cancer Therapeutics
The structure of N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide is similar to that of compounds used in the treatment of leukemia, such as Imatinib, which inhibits the activity of tyrosine kinases. This suggests potential applications in designing cancer therapeutics .
Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives
This compound is utilized in the synthesis of pyrazolo-pyrazine and pyridine derivatives, which are important in the development of new pharmaceuticals and materials science .
Preparation of Uniform Ag Nanoparticles
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide serves as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10 nm in size. These nanoparticles have applications in electronics, catalysis, and as antimicrobial agents .
Development of β-Aminoalcohols
The Mannich reaction involving this compound is significant for the development of β-aminoalcohols. These compounds have considerable pharmacological activity and are used in the synthesis of various therapeutic agents .
Propriétés
IUPAC Name |
N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-3-14(19)16-12-10-11(15)4-5-13(12)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9,15H2,2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPMZNUZHIOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-(4-methylpiperazin-1-yl)phenyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




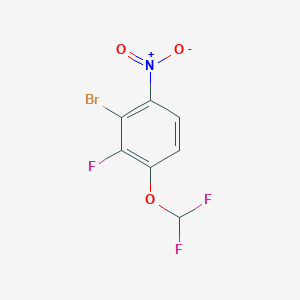
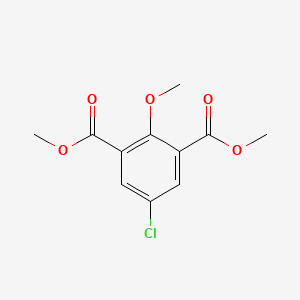
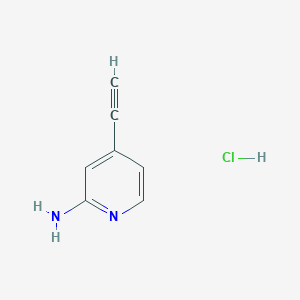
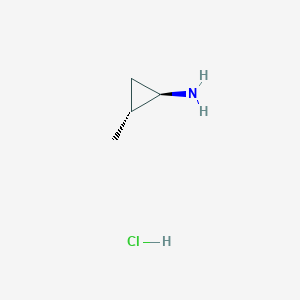

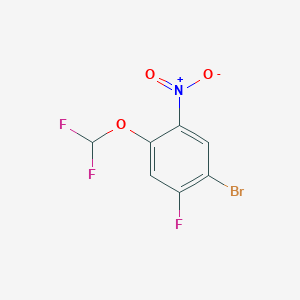
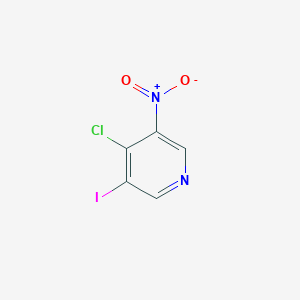
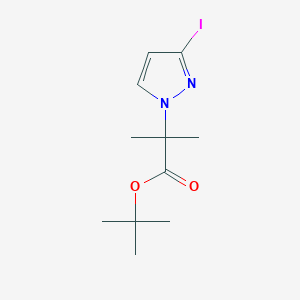
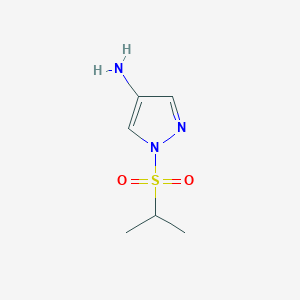
![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)
